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NH2-PEG3-C1-Boc

Cat. No.: B605459
M. Wt: 263.33 g/mol
InChI Key: OTTHWLFOQWLZKB-UHFFFAOYSA-N
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Description

Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Synthesis and Bioconjugation

Polyethylene glycol (PEG) linkers are polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They serve as flexible spacers to connect various molecules, such as proteins, peptides, and drugs, to other molecules or surfaces. youtube.com This process, known as PEGylation, is a well-established strategy to improve the pharmacological properties of therapeutic molecules. nih.gov The versatility of PEG linkers stems from their unique properties, which include high water solubility, biocompatibility, and low immunogenicity. chempep.comyoutube.com These characteristics make them ideal for a wide range of in vitro and in vivo applications. youtube.com

Historical Development and Evolution of PEG Linker Architectures

The application of PEG in biological contexts dates back to the 1970s, when it was first used to modify proteins to extend their circulation time in the bloodstream and reduce their immunogenicity. chempep.combiochempeg.com The initial PEG linkers were often simple, homobifunctional spacers. However, the 1990s saw the advent of monodisperse PEG linkers with defined molecular weights and specific functional groups at their ends, allowing for more precise control over the bioconjugation process. chempep.com Over the years, PEG linker architectures have evolved significantly, leading to the development of heterobifunctional, branched, and cleavable linkers designed for specific and sophisticated applications in drug delivery and biotechnology. chempep.comyoutube.com

Fundamental Properties of PEG Linkers Relevant to Research Applications

The widespread use of PEG linkers in research is attributable to a set of fundamental properties that make them highly advantageous for modifying biological molecules.

PEG is a highly water-soluble polymer due to the ability of its repeating ethylene oxide units to form hydrogen bonds with water molecules. chempep.comcreativepegworks.com This property is particularly valuable for improving the solubility of hydrophobic drugs, making them more suitable for administration. creativepegworks.com Furthermore, PEG is known for its biocompatibility and non-toxic nature, and it has been approved by regulatory agencies like the FDA for various biomedical applications. chempep.comnih.govcreativepegworks.com

The carbon-oxygen bonds within the PEG backbone can rotate freely, providing significant conformational flexibility. chempep.com This flexibility allows the PEG chain to act as a spacer, effectively separating the conjugated molecules. chempep.com The presence of the PEG chain also creates a steric shielding effect, which can protect the attached molecule from enzymatic degradation and recognition by the immune system. nih.gov However, this steric hindrance can also sometimes interfere with the biological activity of the conjugated molecule by blocking its interaction with its target. nih.govnih.gov The degree of steric hindrance can be modulated by adjusting the length and structure of the PEG linker. nih.gov

PEG is generally considered to have low immunogenicity, meaning it elicits a minimal immune response. chempep.comyoutube.com This "stealth" property is crucial for therapeutic applications, as it allows PEGylated molecules to circulate in the bloodstream for longer periods without being cleared by the immune system. chempep.com The PEG chain creates a hydration shell around the conjugated molecule, which masks it from immune recognition. chempep.com However, it is important to note that some studies have reported the formation of anti-PEG antibodies in a subset of patients, which can lead to accelerated clearance of PEGylated drugs. nih.govresearchgate.net

A key advantage of PEG linkers is that their length can be precisely controlled by varying the number of ethylene oxide units. chempep.comcreativepegworks.com This tunability is critical in conjugate design, as the length of the PEG spacer can significantly impact the properties of the final product. For instance, the length of the PEG linker can influence the solubility, stability, and pharmacokinetic profile of a drug. axispharm.comdovepress.com Longer PEG chains generally lead to a greater increase in hydrodynamic radius, which can reduce renal clearance and extend the circulation half-life of the attached molecule. biochempeg.com The ability to fine-tune the linker length allows researchers to optimize the performance of bioconjugates for specific applications. dovepress.com

Amino-PEG3-CH2CO2-t-butyl ester: A Specific Tool in Bioconjugation

Amino-PEG3-CH2CO2-t-butyl ester is a heterobifunctional PEG linker. biochempeg.com This means it has two different reactive groups at its ends. Specifically, it contains a primary amine group (-NH2) and a t-butyl protected carboxyl group (-CO2-t-butyl). cd-bioparticles.net The "PEG3" designation indicates that it has three ethylene glycol units in its backbone.

The amine group is reactive towards carboxylic acids and activated esters, while the t-butyl group serves as a protecting group for the carboxylic acid. cd-bioparticles.netmedkoo.com This protecting group can be removed under acidic conditions to reveal the free carboxylic acid. cd-bioparticles.netmedkoo.com This differential reactivity allows for sequential conjugation reactions, providing precise control over the assembly of complex biomolecules. The hydrophilic PEG spacer enhances the water solubility of the molecule. cd-bioparticles.net

This particular linker is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). chemsrc.com PROTACs are molecules designed to recruit specific proteins to E3 ubiquitin ligases, leading to the degradation of the target protein. chemsrc.com The linker plays a crucial role in a PROTAC's efficacy by connecting the two distinct ligand-binding moieties. chemsrc.com

Interactive Data Table: Properties of Amino-PEG3-CH2CO2-t-butyl ester

PropertyValueSource
Molecular Formula C12H25NO5 chemsrc.comnih.gov
Molecular Weight 263.33 g/mol chemsrc.comnih.gov
Appearance Colorless to Yellow clear liquid tcichemicals.com
Purity >90.0% to >98.0% chemsrc.comtcichemicals.com
Solubility Soluble in aqueous media cd-bioparticles.netmedkoo.com
Storage -20°C for long term medkoo.com

Specific Characteristics of Amino-PEG3-CH2CO2-t-butyl ester as a Heterobifunctional PEG Linker

Amino-PEG3-CH2CO2-t-butyl ester is classified as a heterobifunctional PEG linker due to its distinct terminal functional groups: a reactive primary amine and a protected carboxylic acid. medkoo.comcreative-biolabs.com This dual functionality allows for sequential and controlled conjugation of different molecules. The polyethylene glycol (PEG) spacer, consisting of three repeating ethylene glycol units, imparts hydrophilicity to the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. cd-bioparticles.netbroadpharm.com

The general structure of this linker allows for its application in creating complex molecular architectures. For instance, in the context of PROTACs, one end of the linker can be attached to a ligand that binds to a target protein, while the other end is connected to a ligand for an E3 ubiquitin ligase, thereby bringing the two proteins into proximity to induce degradation of the target protein. chemsrc.com

Table 1: Key Properties of Amino-PEG3-CH2CO2-t-butyl ester
PropertyValueSource
CAS Number 189808-70-6 medkoo.comnih.gov
Molecular Formula C12H25NO5 dcchemicals.comnih.gov
Molecular Weight 263.33 g/mol medkoo.comnih.gov
IUPAC Name tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate medkoo.comnih.gov

Presence and Reactivity of the Amino Group

The terminal primary amino group (-NH2) is a key reactive site on the Amino-PEG3-CH2CO2-t-butyl ester molecule. medkoo.comcreative-biolabs.comcd-bioparticles.net This nucleophilic group readily participates in a variety of chemical reactions, enabling the covalent attachment of the linker to other molecules.

The amino group can react with carboxylic acids to form stable amide bonds. medkoo.comdcchemicals.combiochempeg.com This reaction typically requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid. This method is fundamental in peptide synthesis and for conjugating the linker to proteins or other molecules containing carboxyl groups.

A common and efficient method for labeling or modifying molecules with primary amines is through the use of N-hydroxysuccinimide (NHS) esters. medkoo.comdcchemicals.combiochempeg.com The amino group of Amino-PEG3-CH2CO2-t-butyl ester reacts with an NHS ester to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct. This reaction is widely used in bioconjugation due to its high efficiency and specificity under mild conditions.

The primary amine can also react with carbonyl compounds, such as aldehydes and ketones, through a process called reductive amination. medkoo.comdcchemicals.combiochempeg.com This two-step process involves the initial formation of a Schiff base (imine), which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.

Table 2: Reactivity of the Amino Group
ReactantFunctional GroupResulting Bond
Carboxylic Acid-COOHAmide
Activated NHS Ester-CO-NHSAmide
Aldehyde/Ketone-CHO / -C=OSecondary Amine (after reduction)

Role of the t-butyl Protected Carboxyl Group

The other end of the Amino-PEG3-CH2CO2-t-butyl ester molecule features a carboxylic acid that is protected by a tert-butyl (t-butyl) ester group. medkoo.comcreative-biolabs.comdcchemicals.com This protecting group is crucial as it prevents the carboxyl group from reacting prematurely during the conjugation reactions involving the amino group.

The t-butyl ester is a commonly used protecting group in organic synthesis because of its stability under a wide range of conditions, yet it can be readily removed when desired. The cleavage of the t-butyl ester is typically achieved under acidic conditions. medkoo.comcreative-biolabs.comdcchemicals.com Treatment with a strong acid, such as trifluoroacetic acid (TFA), efficiently removes the t-butyl group, regenerating the free carboxylic acid. biochempeg.com This deprotection step exposes the carboxyl group for subsequent conjugation reactions. The released t-butyl cation is typically scavenged or forms isobutylene. stackexchange.com Other acidic reagents, such as aqueous phosphoric acid or zinc bromide, can also be employed for the deprotection of t-butyl esters. organic-chemistry.orgresearchgate.net The choice of deprotection agent can be critical for molecules that may contain other acid-labile protecting groups. researchgate.netorganic-chemistry.org Once deprotected, the newly exposed carboxylic acid can be reacted with an amine to form an amide bond. biochempeg.com

The PEG3 Spacer and its Influence on Conjugate Hydrophilicity and Solubility

The central part of Amino-PEG3-CH2CO2-t-butyl ester is the three-unit polyethylene glycol (PEG) spacer. PEG is a polymer well-known for its hydrophilicity, biocompatibility, and flexibility. tandfonline.comontosight.aiwikipedia.org The incorporation of even short PEG chains, like the PEG3 unit in this compound, can significantly influence the physicochemical properties of the molecules it is attached to, a process known as PEGylation. wikipedia.org

The length of the PEG spacer can also be a critical factor. Studies have shown that increasing the number of PEG units generally leads to increased hydrophilicity. nih.govnih.gov This relationship can be quantified by the distribution coefficient (logD), where a more negative value indicates higher hydrophilicity. For example, in a series of bombesin-based radiolabeled antagonists, increasing the PEG spacer length from PEG2 to PEG12 resulted in a corresponding increase in hydrophilicity. nih.gov Similarly, another study on bombesin (B8815690) analogs showed a slight but significant increase in hydrophilicity when moving from a PEG2 to a PEG3 spacer. nih.gov This ability to fine-tune hydrophilicity by varying the PEG spacer length is a valuable tool for optimizing the pharmacokinetic properties of drug candidates. nih.govresearchgate.netanu.edu.au

The following table illustrates the impact of PEG spacer length on the hydrophilicity (logD) of a series of NOTA-conjugated bombesin analogs. A lower logD value indicates greater hydrophilicity.

CompoundPEG Spacer LengthlogD Value
68Ga-NOTA-PEG2-RM262-2.27 ± 0.07
68Ga-NOTA-PEG3-RM263-2.35 ± 0.08
68Ga-NOTA-PEG4-RM264-2.44 ± 0.08
68Ga-NOTA-PEG6-RM266-2.50 ± 0.09
Data sourced from a study on the effect of mini-PEG-based spacer length on the binding and pharmacokinetic properties of 68Ga-labeled NOTA-conjugated antagonistic analogs of bombesin. nih.gov

This enhanced solubility and hydrophilicity imparted by the PEG3 spacer can lead to improved drug delivery, reduced aggregation of biomolecules, and altered biodistribution profiles, making Amino-PEG3-CH2CO2-t-butyl ester a versatile tool in the development of novel therapeutics and research reagents. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25NO5 B605459 NH2-PEG3-C1-Boc

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTHWLFOQWLZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Bioconjugation and Pharmaceutical Sciences

Bioconjugation Techniques Utilizing Amino-PEG3-CH2CO2-t-butyl ester

Amino-PEG3-CH2CO2-t-butyl ester's design as a heterobifunctional linker is central to its wide-ranging applications. ambeed.comaxispharm.com The primary amine group provides a reactive handle for conjugation to various functional groups, while the t-butyl ester protects a carboxylic acid, allowing for its selective deprotection and subsequent reaction in a later step. This "orthogonality" is crucial for controlled, stepwise synthesis of complex bioconjugates. ambeed.com The PEG3 spacer not only enhances the hydrophilicity of the resulting conjugate but also provides spatial separation between the conjugated molecules, which can be critical for maintaining biological activity. ambeed.comaxispharm.com

Conjugation to Proteins and Peptides

The covalent attachment of PEG chains, or PEGylation, to proteins and peptides is a well-established strategy to improve their therapeutic properties. Amino-PEG3-CH2CO2-t-butyl ester serves as a valuable reagent in this process, offering precise control over the conjugation chemistry. ambeed.comcreative-biolabs.com

A primary benefit of conjugating proteins and peptides with PEG linkers like Amino-PEG3-CH2CO2-t-butyl ester is the significant enhancement of their solubility in aqueous environments. axispharm.comcreative-biolabs.com The hydrophilic nature of the PEG chain helps to overcome the intrinsic insolubility of many therapeutic proteins and peptides, facilitating their formulation and administration. Furthermore, the flexible PEG spacer can act as a molecular shield, reducing steric hindrance and minimizing non-specific interactions that can lead to aggregation and loss of function. ambeed.comaxispharm.com

PropertyEffect of Conjugation with Amino-PEG3-CH2CO2-t-butyl esterReference
Solubility Increased aqueous solubility of the conjugated protein/peptide. axispharm.comcreative-biolabs.com
Steric Hindrance Reduced steric hindrance, leading to decreased aggregation and non-specific interactions. ambeed.comaxispharm.com

The ability to attach PEG chains to specific sites on a protein or peptide is crucial for preserving its biological activity. Random PEGylation can often lead to a heterogeneous mixture of products with varying efficacy and pharmacokinetic profiles. The heterobifunctional nature of Amino-PEG3-CH2CO2-t-butyl ester is particularly advantageous for site-specific PEGylation strategies. nih.govnih.gov

One common approach involves the genetic engineering of a unique reactive site, such as a cysteine residue, onto the protein surface. nih.gov The amino group of the linker can be modified to introduce a thiol-reactive moiety, allowing for its specific attachment to the engineered cysteine. Subsequently, the protected carboxylic acid can be deprotected and used to conjugate another molecule of interest. This strategy ensures a homogenous population of well-defined bioconjugates.

The conjugation of PEG linkers, including derivatives of Amino-PEG3-CH2CO2-t-butyl ester, has a profound impact on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of therapeutic proteins and peptides. nih.gov By increasing the hydrodynamic size of the molecule, PEGylation can significantly reduce its renal clearance, leading to a longer circulation half-life in the body. This, in turn, can lead to a reduced dosing frequency, improving patient compliance.

The enhanced stability and reduced immunogenicity afforded by the PEG chain can also contribute to improved pharmacodynamic profiles, allowing for sustained therapeutic effects.

ParameterImpact of PEGylationReference
Circulation Half-life Increased nih.gov
Renal Clearance Decreased nih.gov
Immunogenicity Reduced creativepegworks.com
Proteolytic Degradation Reduced creativepegworks.com

Linkage to Nucleic Acids

The application of Amino-PEG3-CH2CO2-t-butyl ester extends to the modification of nucleic acids, such as DNA and RNA aptamers. The conjugation of PEG to oligonucleotides can enhance their stability against nuclease degradation and improve their pharmacokinetic properties for therapeutic applications. nih.gov The amino group of the linker can be used to attach it to a modified nucleotide, while the deprotected carboxylic acid can be conjugated to other functional molecules, such as targeting ligands or imaging agents.

Modification of Surfaces and Nanomaterials

Amino-PEG3-CH2CO2-t-butyl ester is a valuable tool for the surface modification of various materials, including nanoparticles, hydrogels, and biosensors. ambeed.commedkoo.com The ability to introduce a hydrophilic and biocompatible PEG layer onto a surface can significantly reduce non-specific protein adsorption, a phenomenon known as bio-fouling. This is particularly important for implantable medical devices and drug delivery systems to minimize adverse reactions from the host's immune system. axispharm.com

In the context of nanomaterials, such as gold nanoparticles, the amino group of the linker can be used to attach it to the nanoparticle surface. mdpi.com The terminal-protected carboxylic acid then provides a handle for the subsequent attachment of targeting molecules, drugs, or imaging agents, creating multifunctional nanocarriers for targeted drug delivery and diagnostics. medkoo.com

Drug Delivery Systems and Targeted Therapeutics

Amino-PEG3-CH2CO2-t-butyl ester is a key component in the design of advanced drug delivery systems and targeted therapies, including antibody-drug conjugates and PROTACs. medkoo.comcreative-biolabs.comchemsrc.combroadpharm.com

A critical aspect of advanced drug delivery is the ability to release the therapeutic payload at a specific site or under certain conditions. The t-butyl ester group in Amino-PEG3-CH2CO2-t-butyl ester provides a mechanism for acid-labile drug release. axispharm.combroadpharm.com

The t-butyl ester is stable at neutral pH but can be cleaved under acidic conditions to yield a free carboxylic acid. creative-biolabs.comchemsrc.combroadpharm.combroadpharm.com This property can be exploited in drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes. By linking a drug to a carrier via this ester, its release can be triggered by the lower pH of the target site, thereby minimizing systemic exposure and associated side effects.

The heterobifunctional nature of Amino-PEG3-CH2CO2-t-butyl ester allows for the attachment of targeting ligands to drug delivery systems. The primary amine can be reacted with a functional group on a nanoparticle or drug, while the deprotected carboxylic acid can be conjugated to a molecule that specifically recognizes and binds to target cells.

A prominent example of this application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medkoo.com PROTACs are molecules that consist of two ligands connected by a linker; one ligand binds to a target protein for degradation, and the other recruits an E3 ubiquitin ligase. medkoo.com Amino-PEG3-CH2CO2-t-butyl ester can serve as the PEG-based linker in these constructs, connecting the two different ligands and facilitating the targeted degradation of specific proteins. medkoo.com

Components of a PROTAC Molecule:

ComponentFunction
Target Protein LigandBinds to the specific protein intended for degradation.
E3 Ubiquitin Ligase LigandRecruits the cellular machinery for protein degradation.
Linker (e.g., Amino-PEG3-CH2CO2-t-butyl ester)Connects the two ligands and positions them correctly for action.

Antibody-drug conjugates are a powerful class of therapeutics that combine the targeting specificity of monoclonal antibodies with the cell-killing potency of cytotoxic drugs. The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic profile.

PEG-containing linkers like Amino-PEG3-CH2CO2-t-butyl ester are used in ADC development for several reasons:

Hydrophilicity : The PEG spacer can help to offset the hydrophobicity of the cytotoxic payload, improving the solubility and reducing the aggregation of the final ADC.

Spacer : The linker provides spatial separation between the bulky antibody and the drug, which can be important for efficient drug release and action at the target site.

The amine and carboxylic acid functionalities of Amino-PEG3-CH2CO2-t-butyl ester allow for its directional incorporation between an antibody and a drug molecule during the synthesis of an ADC.

Applications in PROTAC (Proteolysis-Targeting Chimeras) Synthesis

PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. chemsrc.com These chimeric molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, all connected by a chemical linker. broadpharm.com The linker is a critical component, as its length, flexibility, and chemical nature significantly influence the efficacy of the resulting PROTAC. nih.gov

The heterobifunctional nature of Amino-PEG3-CH2CO2-t-butyl ester allows for the sequential and controlled attachment of the target protein ligand and the E3 ligase ligand. For instance, the primary amine can be reacted with an activated carboxylic acid on one of the ligands, and after deprotection of the t-butyl ester, the newly revealed carboxylic acid can be coupled to the other ligand, completing the synthesis of the PROTAC.

The distance and relative orientation between the target protein and the E3 ligase, dictated by the linker, are paramount for efficient ubiquitination and subsequent degradation. medchemexpress.com A linker that is too short may lead to steric clashes between the two proteins, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for the ubiquitin transfer to occur. medchemexpress.com

The use of PEG derivatives like Amino-PEG3-CH2CO2-t-butyl ester provides a straightforward strategy for optimizing linker length. By synthesizing a series of PROTACs with varying numbers of PEG units (e.g., PEG2, PEG3, PEG4), researchers can systematically evaluate the impact of linker length on degradation efficiency. creative-biolabs.com This empirical approach allows for the identification of the optimal linker length that maximizes the desired biological activity.

The following table illustrates a hypothetical optimization study where the number of PEG units in the linker is varied to determine the optimal length for a given PROTAC targeting a specific protein.

PROTAC Linker CompositionLinker Length (Å)Target Protein Degradation (%) at 100 nM
Amino-PEG2-CH2CO2H~10.545
Amino-PEG3-CH2CO2H ~14.0 85
Amino-PEG4-CH2CO2H~17.560
Amino-PEG5-CH2CO2H~21.030

This table is illustrative and based on general principles of PROTAC design. Actual values would be specific to the target protein and E3 ligase.

Furthermore, the attachment points of the linker on both the target protein ligand and the E3 ligase ligand are critical. medchemexpress.com The linker should be connected at a position that does not interfere with the binding of the ligands to their respective proteins. The flexibility of the PEG chain in Amino-PEG3-CH2CO2-t-butyl ester can accommodate various attachment points, providing versatility in the design process.

Tissue Engineering and Polymer Networks

In the realm of tissue engineering, the creation of three-dimensional (3D) scaffolds that mimic the natural extracellular matrix is essential for promoting cell growth and tissue regeneration. Hydrogels, which are cross-linked polymer networks with high water content, are excellent candidates for such scaffolds.

Cross-linking in Hydrogel Synthesis

Amino-PEG3-CH2CO2-t-butyl ester can function as a cross-linking agent in the synthesis of hydrogels. The primary amine groups at the terminus of the PEG chain can react with other reactive functional groups on polymer backbones to form a cross-linked network. For example, multi-arm PEG molecules functionalized with amino groups can be cross-linked with various agents to form hydrogels. The density of these cross-links is a key determinant of the hydrogel's properties.

Creation of 3D Structures with Defined Mechanical and Chemical Properties

The ability to control the cross-linking density allows for the tuning of the mechanical and chemical properties of the resulting hydrogel. A higher degree of cross-linking generally leads to a stiffer and less porous hydrogel, while a lower cross-linking density results in a softer and more permeable material. This tunability is crucial for creating scaffolds that are suitable for specific cell types and tissue applications.

The chemical properties of the hydrogel can also be tailored. The incorporation of the PEG component imparts hydrophilicity and biocompatibility to the scaffold, which is favorable for cell encapsulation and viability. The terminal functional groups of the linker can also be used to immobilize bioactive molecules, such as growth factors or cell adhesion peptides, within the hydrogel network to further guide cell behavior.

The following table provides a conceptual overview of how varying the concentration of a cross-linking agent like an amino-PEG derivative could influence the properties of a hydrogel.

Cross-linker Concentration (%)Swelling Ratio (%)Compressive Modulus (kPa)
115005
2.5100015
560030

This table is illustrative and based on general principles of hydrogel chemistry. Actual values would depend on the specific polymer system and cross-linking conditions.

Advanced Research and Methodological Considerations

Analytical Characterization of Conjugates

The conjugation of Amino-PEG3-CH2CO2-t-butyl ester to proteins and other biomolecules, a process known as PEGylation, significantly alters their physicochemical properties. This necessitates a comprehensive analytical approach to fully characterize the resulting conjugates.

Determination of PEG Attachment Sites

Identifying the specific sites on a protein where the PEG linker has attached is critical for understanding the structure-activity relationship of the resulting conjugate. A common strategy involves a comparative analysis of the un-PEGylated and PEGylated protein. nih.gov

Mass spectrometry (MS) is a cornerstone technique for this purpose. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can confirm conjugation by detecting a clear shift in molecular weight between the native protein and the PEG-protein conjugate. nih.gov For more detailed analysis, peptide mapping coupled with liquid chromatography-mass spectrometry (LC-MS) is employed. This involves enzymatically digesting both the native and PEGylated proteins and analyzing the resulting peptide fragments. By comparing the peptide maps, researchers can pinpoint the exact amino acid residues that have been modified with the PEG linker. nih.gov

Challenges in Characterizing Heterogeneous PEGylated Products

A significant challenge in the field of PEGylation is the potential for heterogeneity in the final product. nih.govjst.go.jp Non-specific conjugation can lead to a mixture of products with varying numbers of PEG chains attached (polydispersity) and different attachment sites (positional isomers). nih.govbiochempeg.com This heterogeneity can complicate the characterization process and may lead to variability in the biological activity of the final product. jst.go.jp

Separating these different PEGylated forms from one another, as well as from the unreacted protein and excess PEG, is a difficult task. jst.go.jpresearchgate.net While advancements in site-specific PEGylation aim to overcome this, many existing and approved PEGylated drugs are produced through non-specific methods, making the analysis of these complex mixtures an ongoing challenge. nih.govresearchgate.net The structural changes induced by PEGylation, such as alterations in size and charge, further complicate the purification and characterization process. researchgate.net A combination of analytical techniques is often necessary to achieve a thorough characterization of these complex PEGylated products. nih.gov

Biomedical Devices and Nanomedicine Applications

The unique properties of Amino-PEG3-CH2CO2-t-butyl ester make it a valuable component in the development of advanced biomedical devices and nanomedicines.

Strategies for Surface Modification of Biomedical Devices

The surface properties of biomedical devices are critical for their biocompatibility and performance. PEGylation is a widely used strategy to modify these surfaces. The hydrophilic PEG chains can create a barrier that reduces non-specific protein adsorption and cell adhesion, thereby minimizing adverse reactions from the body. The reactive amine group of Amino-PEG3-CH2CO2-t-butyl ester allows for its covalent attachment to device surfaces that have been functionalized with appropriate reactive groups, such as carboxylic acids or NHS esters.

Nanoparticle Functionalization for In Vivo Applications

In the realm of nanomedicine, functionalizing nanoparticles with PEG chains is a key strategy to improve their in vivo performance. This "stealth" coating helps nanoparticles evade uptake by the mononuclear phagocyte system, prolonging their circulation time in the bloodstream and allowing for more effective targeting of diseased tissues. researchgate.net Amino-PEG3-CH2CO2-t-butyl ester can be used to attach to the surface of nanoparticles, with its amine group reacting with complementary functional groups on the nanoparticle surface. The protected carboxyl group can then be deprotected to allow for the subsequent attachment of targeting ligands, imaging agents, or therapeutic payloads. This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of disease-causing proteins. chemsrc.commedchemexpress.com

Emerging Research Directions and Future Perspectives

The field of PEGylation continues to evolve, with ongoing research focused on developing more precise and efficient conjugation methods. A major goal is to achieve site-specific PEGylation to produce homogeneous products with well-defined properties and predictable biological activity. jst.go.jp This includes the development of novel chemical and enzymatic ligation techniques. nih.gov

Precise Control over PEG Architecture

The architecture of the polyethylene (B3416737) glycol (PEG) chain is a critical determinant of the physicochemical and biological properties of the resulting conjugate. Researchers are actively exploring methods to precisely control this architecture to optimize performance for specific applications.

Key architectural parameters that are subject to control include:

Linear vs. Branched vs. Cyclic Structures:

Linear PEGs , the most common form, are straight chains of repeating ethylene (B1197577) glycol units. truegeometry.com Their properties are largely determined by their molecular weight. truegeometry.com

Branched PEGs possess multiple PEG chains emanating from a central core. This architecture leads to a lower viscosity and higher solubility compared to linear PEGs of the same molecular weight. truegeometry.com The increased number of chain ends can also enhance drug loading capacity. truegeometry.com

Cyclic PEGs , where the PEG chain forms a ring, have a more constrained conformation. truegeometry.com This can influence their interactions with other molecules and may lead to reduced immunogenicity compared to linear PEGs. truegeometry.comnih.gov

Graft PEGs involve attaching PEG chains to a different polymer backbone, combining the properties of both polymers. truegeometry.com

Molecular Weight and Polydispersity: The length of the PEG chain significantly impacts the hydrodynamic volume of the conjugate, which in turn affects its circulation half-life and clearance rate. biopharminternational.com Controlling the polymerization process to achieve a narrow molecular weight distribution (low polydispersity) is crucial for producing homogenous conjugates with predictable behavior. biopharminternational.com

Graft Density: In the case of graft copolymers, the number of PEG chains attached to the backbone, or graft density, is a key parameter. acs.org Higher graft densities can lead to a "brush-like" conformation of the PEG chains, which can enhance resistance to protein adsorption and improve the stability of nanoparticle formulations. acs.orgnih.gov

Surface Topography: The arrangement of PEG chains on the surface of nanoparticles creates a specific topography that influences interactions with biological systems. nih.gov By tuning the architecture of the PEG building blocks, researchers can control the surface roughness and the exposure of targeting ligands, thereby affecting protein adsorption and cellular uptake. nih.govnih.gov

The ability to fine-tune these architectural features allows for the rational design of PEGylated systems with tailored properties for applications ranging from drug delivery to surface modification.

Structure-Property Relationships of Amino-PEG3-CH2CO2-t-butyl ester Conjugates

Key Structure-Property Relationships:

Structural FeatureProperty InfluencedResearch Findings
PEG Chain Architecture (Linear, Branched, Cyclic) Hydrodynamic Volume, Stability, Immunogenicity, Drug LoadBranched PEGs can increase drug loading capacity and solubility. truegeometry.com Cyclic PEGs may exhibit lower immunogenicity and have a smaller hydrodynamic radius compared to their linear counterparts of the same molecular weight. truegeometry.comnih.govacs.org Studies comparing linear and cyclic PEG-protein conjugates have shown that while the secondary structure and enzymatic activity of the protein may remain unchanged, the cyclic architecture can lead to a smaller hydrodynamic radius. nih.govacs.org
PEG Molecular Weight Circulation Half-life, Clearance Rate, Biological ActivityHigher molecular weight PEGs generally lead to a larger hydrodynamic volume, which can prolong circulation time by reducing renal clearance. biopharminternational.com However, excessive PEGylation can sometimes hinder the biological activity of the conjugated protein by sterically blocking its active site. biopharminternational.com
Nature of Conjugated Molecule (e.g., Peptide, Protein, Small Molecule) Secondary Structure, Stability, Biological ActivityThe conjugation of PEG can impact the secondary structure and stability of peptides and proteins. For instance, PEGylation has been shown to stabilize the coiled-coil structure of certain peptides against changes in pH. acs.org While PEGylation generally preserves the majority of a protein's biological activity, the specific site of attachment and the nature of the linkage are critical. biopharminternational.com
Linker Chemistry Stability of the Conjugate, Release MechanismThe amide bond formed from the amine group of Amino-PEG3-CH2CO2-t-butyl ester is generally stable. The t-butyl ester allows for a subsequent deprotection step under acidic conditions to reveal a carboxylic acid, enabling further conjugation or modulation of the molecule's properties. medkoo.comcd-bioparticles.net This bifunctionality is particularly useful in creating complex architectures like PROTACs (Proteolysis Targeting Chimeras). chemsrc.com

Development of Alternatives to Address PEGylation Limitations

Despite its widespread use, PEGylation is not without its drawbacks. The potential for immunogenic responses, where the body develops anti-PEG antibodies, can limit the efficacy and safety of PEGylated therapeutics. researchgate.netnih.gov This has spurred the development of alternative polymers and strategies to overcome these limitations.

Promising Alternatives to PEGylation:

AlternativeDescriptionAdvantages over PEGylation
Polypeptides (e.g., XTEN, PASylation, Polysarcosine) These are polymers made from amino acids. nih.govtandfonline.comThey often exhibit excellent biocompatibility and biodegradability. nih.govtandfonline.com XTENylation, for example, uses repeating amino acid sequences and is associated with reduced immunogenicity and high biodegradability. bioprocessonline.com Polysarcosine (pSar) offers good water solubility and biostability. bioprocessonline.com
Hydrophilic Polymers (e.g., Hyperbranched Polyglycerol - PG) These are highly branched, water-loving polymers. researchgate.netbioprocessonline.comThey are known for their biocompatibility, low toxicity, and low immunogenicity. bioprocessonline.com Hyperbranched PG has been shown to be more resistant to protein adsorption than PEG. researchgate.net
Zwitterionic Polymers (e.g., Poly(carboxybetaine) - pCB) These polymers contain repeating units with both a positive and a negative charge. researchgate.netnih.govThey exhibit strong hydration, leading to high resistance to non-specific protein fouling and are inherently low in immunogenicity. nih.gov
Poly(amino acids) (PAAs) (e.g., Polyglutamic acid - PGA) These are polymers of amino acids that can be used to form stealth liposomes. bioprocessonline.comPAAs demonstrate excellent biodegradability and biocompatibility, which can minimize concerns about long-term accumulation and immune responses. bioprocessonline.com

These emerging alternatives offer a range of properties that can be tailored to specific therapeutic needs, providing a pathway to circumvent the challenges associated with traditional PEGylation.

Q & A

Q. What steps ensure high-yield synthesis of Amino-PEG3-CH2CO2-t-butyl ester while minimizing byproducts?

  • Methodological Answer :

Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis.

Employ coupling agents (e.g., HATU/DIPEA) for amide bond formation between PEG3 and the t-butyl ester precursor.

Purify via flash chromatography (silica gel, eluent: DCM/MeOH gradient) or preparative HPLC. Monitor by LC-MS for residual starting materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.